3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid is a significant organic compound with the molecular formula and a molecular weight of approximately 232.156 g/mol. This compound is classified under the category of ketobutyric acids and is recognized for its role as a pharmaceutical intermediate, particularly in the synthesis of various drugs, including sitagliptin, an antidiabetic medication. The presence of the trifluorophenyl group imparts unique chemical properties that enhance its utility in medicinal chemistry .
The synthesis of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid can be efficiently achieved through a two-step process involving the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc within tetrahydrofuran as a solvent. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate as an intermediate. The subsequent step involves hydrolysis using sodium hydroxide followed by acidification with hydrochloric acid to obtain the final product .
This method is advantageous due to its straightforward procedure, low cost of raw materials, and high yield with minimal waste production.
The molecular structure of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid features a butanoic acid backbone with a ketone group at the third carbon and a trifluorophenyl substituent at the fourth carbon. The structural representation can be denoted as follows:
The compound can participate in various chemical reactions typical for carboxylic acids and ketones. Notably, it can undergo esterification reactions to form esters or react with nucleophiles due to the electrophilic nature of the carbonyl group.
The mechanism of action for 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid primarily involves its role as an intermediate in synthesizing sitagliptin. Sitagliptin functions by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones responsible for insulin secretion.
Inhibition of DPP-4 leads to increased levels of incretin hormones which enhances insulin release from pancreatic beta-cells and decreases glucagon secretion from alpha-cells, thereby improving glycemic control in patients with type 2 diabetes .
Relevant data indicates that the compound has a logP value of approximately 1.50, suggesting moderate lipophilicity which may influence its biological activity .
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid serves multiple roles in scientific research:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1